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Compound of Interest

Compound Name: SR144528

Cat. No.: B1682612 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: SR144528 is a potent and highly selective antagonist/inverse agonist for the

Cannabinoid Receptor Type 2 (CB2).[1][2][3][4] It displays subnanomolar affinity for the CB2

receptor and is a critical tool for investigating the physiological and pathological roles of the

CB2 system, particularly in immunity and inflammation.[2][5] Radioligand binding assays are

the gold standard for quantifying the interaction between a ligand and a receptor.[6][7] This

document provides a detailed protocol for a competitive radioligand binding assay to determine

the binding affinity (Ki) of test compounds for the CB2 receptor using SR144528 as a reference

compound, often competing against a labeled agonist like [³H]-CP 55,940.

Data Presentation: Pharmacological Profile of
SR144528
The following table summarizes the quantitative data for SR144528, establishing its high affinity

and selectivity for the CB2 receptor over the CB1 receptor.
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Parameter Receptor
Species/Syste
m

Value Reference

Binding Affinity

(Ki)
CB2

Rat Spleen &

Cloned Human
0.6 nM [1][2][3][4][5][8]

CB1
Rat Brain &

Cloned Human
400 nM [2][3][5][8]

Functional

Activity (IC50)
CB2

CHO cells

expressing hCB2

(antagonism of

CP 55,940 on

adenylyl cyclase)

10 nM [2][5][8]

CB2

CHO cells

expressing hCB2

(antagonism of

CP 55,940 on

MAP kinase)

39 nM [2][8]

CB2

Human Tonsillar

B-cells

(antagonism of

CP 55,940)

20 nM [2][8]

Functional

Activity (EC50)
CB2

CHO-CB2 cells

(stimulation of

adenylyl cyclase)

26 ± 6 nM [1]

Note: The selectivity for CB2 over CB1 is approximately 700-fold based on Ki values.[2][8]

Experimental Protocols
Membrane Preparation from CB2-Expressing Cells or
Tissues
This protocol describes the preparation of cell membranes, which are the source of the CB2

receptors for the assay.
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Materials:

CHO cells stably expressing human CB2 receptors (CHO-hCB2) or spleen tissue.

Lysis/Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4,

supplemented with a protease inhibitor cocktail.

Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.

Phosphate-Buffered Saline (PBS), ice-cold.

Dounce or Polytron homogenizer.

High-speed refrigerated centrifuge.

Protein assay kit (e.g., BCA assay).

Procedure:

Cell/Tissue Collection: For cultured cells, wash the confluent cell monolayer with ice-cold

PBS and scrape them into the buffer. For tissue, dissect and place it in ice-cold lysis buffer.

Homogenization: Homogenize the cell suspension or tissue using a Dounce or Polytron

homogenizer on ice.[9][10]

Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove

nuclei and large debris.[10]

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for

30 minutes at 4°C to pellet the membranes.[9][10]

Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold lysis

buffer, and repeat the high-speed centrifugation step.

Final Preparation: Resuspend the final pellet in a cryoprotectant buffer.

Protein Quantification: Determine the protein concentration of the membrane preparation

using a BCA or similar protein assay.
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Storage: Aliquot the membrane suspension and store at -80°C until use.[1]

Competitive Radioligand Binding Assay
This protocol determines the affinity (Ki) of an unlabeled test compound by measuring its ability

to compete with a fixed concentration of a radiolabeled ligand for binding to the CB2 receptor.

Materials:

Radioligand: [³H]-CP 55,940 or [³H]-WIN 55,212-2 (a potent CB1/CB2 agonist).[2][11]

Unlabeled Competitor: SR144528 (for assay validation) or other test compounds.

Non-specific Binding Control: A high concentration (e.g., 5 µM) of an unlabeled potent ligand

like WIN 55,212-2.[9][12]

Membrane Preparation: Aliquots from the protocol above (typically 10-50 µg protein per

well).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[9]

96-well microplates.

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine

(PEI).[10]

Cell harvester/vacuum filtration manifold.[9][10]

Scintillation cocktail.

Liquid scintillation counter.

Procedure:

Assay Setup: Prepare a 96-well plate. The assay is typically performed in a final volume of

250 µL.[10]

Component Addition: To each well, add the components in the following order:
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150 µL of diluted membrane preparation.

50 µL of assay buffer (for total binding), non-specific binding control, or various

concentrations of the unlabeled test compound.

50 µL of radioligand (e.g., [³H]-CP 55,940 at a final concentration of ~0.2 nM).[8]

Incubation: Incubate the plate at 30°C or 37°C for 60-120 minutes with gentle agitation to

reach equilibrium.[8][9][10][12]

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through

the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound

radioligand from the free radioligand.[9][10]

Washing: Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl,

pH 7.4) to remove any remaining unbound radioactivity.[10]

Radioactivity Counting: Dry the filters, place them in scintillation vials with a scintillation

cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[1][9]

Data Analysis
Calculate Specific Binding:

Specific Binding = Total Binding - Non-specific Binding.

Generate Competition Curve: Plot the percentage of specific binding against the log

concentration of the unlabeled competitor compound.

Determine IC50: Use non-linear regression analysis to fit the data to a one-site competition

model and determine the IC50 value (the concentration of the competitor that inhibits 50% of

the specific radioligand binding).[13]

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff

equation:[14][15]

Ki = IC50 / (1 + [L]/Kd)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/publication/13775543_SR_144528_the_First_Potent_and_Selective_Antagonist_of_the_CB2_Cannabinoid_Receptor
https://www.researchgate.net/publication/13775543_SR_144528_the_First_Potent_and_Selective_Antagonist_of_the_CB2_Cannabinoid_Receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC5660261/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://apac.eurofinsdiscovery.com/catalog/cb2-human-cannabinoid-gpcr-binding-agonist-radioligand-leadhunter-assay-fr/37
https://pmc.ncbi.nlm.nih.gov/articles/PMC5660261/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.medchemexpress.com/SR144528.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5660261/
https://pubmed.ncbi.nlm.nih.gov/18429075/
https://www.chem.uwec.edu/chem491_w01/Pharmacognosy%20491/%20aaa%20Daily%20Lectures/Lecture%20%202/radiolig.pdf
http://www.pdg.cnb.uam.es/cursos/BioInfo2002/pages/Farmac/Comput_Lab/Radioligandos/GraphPad/radiolig.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Where:

[L] is the concentration of the radioligand used.

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations
CB2 Receptor Signaling and Antagonism
The CB2 receptor is a Gi/o-coupled GPCR. Agonist binding typically inhibits adenylyl cyclase,

reducing cAMP levels, and activates the MAP Kinase pathway. SR144528 acts as an

antagonist, blocking these agonist-induced effects.[2][16] Some evidence also suggests it acts

as an inverse agonist, inhibiting the receptor's basal activity.[3][16]
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Caption: CB2 receptor signaling pathway and the antagonistic action of SR144528.
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Workflow for Competitive Radioligand Binding Assay
This diagram outlines the sequential steps involved in performing the competitive binding

assay, from initial setup to final data analysis.
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Caption: Experimental workflow for a competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682612?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

